molecular formula C16H18N4O2 B6506302 N,N-diethyl-2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 955546-06-2

N,N-diethyl-2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No.: B6506302
CAS No.: 955546-06-2
M. Wt: 298.34 g/mol
InChI Key: CRXMDPFYUGUXAD-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazoles are a class of heterocyclic compounds that consist of a five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character . They are known for their broad range of chemical and biological properties and are widely studied by researchers .


Molecular Structure Analysis

1,3,4-Oxadiazoles have four different known isomers: 1,2,4-oxadiazole, 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Biochemical Analysis

Biochemical Properties

N,N-diethyl-2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . Additionally, it interacts with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), modulating their activity and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Moreover, it affects the expression of genes involved in inflammation and immune responses, thereby modulating the cellular response to inflammatory stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . For example, it inhibits the activity of COX and LOX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to pro-inflammatory mediators . Additionally, it modulates the activity of transcription factors like NF-κB, influencing the expression of genes involved in inflammation and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . This compound has shown good stability under various conditions, with minimal degradation over time . Long-term studies have indicated that it can maintain its biological activity, influencing cellular processes such as proliferation, apoptosis, and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, it exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cellular membranes and accumulate in various tissues, including the liver, kidneys, and lungs . Its distribution is influenced by factors such as lipophilicity, molecular size, and the presence of transport proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . Its localization is directed by targeting signals and post-translational modifications, which influence its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

N,N-diethyl-2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-3-19(4-2)15(21)10-20-13-8-6-5-7-12(13)9-14(20)16-18-17-11-22-16/h5-9,11H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXMDPFYUGUXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C2=CC=CC=C2C=C1C3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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